Methyl 8-{[(4-nitrophenyl)sulfonyl]amino}octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-{[(4-nitrophenyl)sulfonyl]amino}octanoate is a complex organic compound with the molecular formula C15H22N2O6S It contains various functional groups, including an ester, a nitro group, and a sulfonamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-{[(4-nitrophenyl)sulfonyl]amino}octanoate typically involves multiple steps. One common method includes the esterification of 8-aminooctanoic acid with methanol in the presence of a strong acid catalyst to form methyl 8-aminooctanoate. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-{[(4-nitrophenyl)sulfonyl]amino}octanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed
Oxidation: Formation of an amine derivative.
Substitution: Formation of 8-{[(4-nitrophenyl)sulfonyl]amino}octanoic acid.
Reduction: Formation of an amine derivative.
Wissenschaftliche Forschungsanwendungen
Methyl 8-{[(4-nitrophenyl)sulfonyl]amino}octanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 8-{[(4-nitrophenyl)sulfonyl]amino}octanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The sulfonamide group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 8-{[(4-methylphenyl)sulfonyl]amino}octanoate: Similar structure but with a methyl group instead of a nitro group.
Methyl 8-{[(4-chlorophenyl)sulfonyl]amino}octanoate: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
Methyl 8-{[(4-nitrophenyl)sulfonyl]amino}octanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C15H22N2O6S |
---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
methyl 8-[(4-nitrophenyl)sulfonylamino]octanoate |
InChI |
InChI=1S/C15H22N2O6S/c1-23-15(18)7-5-3-2-4-6-12-16-24(21,22)14-10-8-13(9-11-14)17(19)20/h8-11,16H,2-7,12H2,1H3 |
InChI-Schlüssel |
IYLWVNNBIILYSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.